molecular formula C13H14O5 B8369443 Methyl 3-oxobutan-2-yl terephthalate

Methyl 3-oxobutan-2-yl terephthalate

Cat. No.: B8369443
M. Wt: 250.25 g/mol
InChI Key: QFFNOMDINVCFBT-UHFFFAOYSA-N
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Description

Methyl 3-oxobutan-2-yl terephthalate is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes, flavorings, and plastics. This particular compound is derived from terephthalic acid, which is widely used in the production of polyethylene terephthalate (PET) plastics and fibers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of terephthalic acid 1-methyl ester 4-(1-methyl-2-oxo-propyl) ester typically involves the esterification of terephthalic acid with methanol and a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified through distillation to obtain the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves the oxidation of p-xylene to terephthalic acid, followed by esterification with methanol. The process is optimized to maximize yield and purity, often involving continuous distillation and recycling of unreacted materials .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of terephthalic acid and other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Terephthalic acid.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 3-oxobutan-2-yl terephthalate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester functionality.

    Industry: Utilized in the production of high-performance polymers and resins.

Mechanism of Action

The mechanism of action of terephthalic acid 1-methyl ester 4-(1-methyl-2-oxo-propyl) ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release terephthalic acid and methanol, which can then participate in further biochemical reactions. The compound can also act as a plasticizer, modifying the physical properties of polymers .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl terephthalate: Another ester of terephthalic acid, commonly used in the production of PET.

    Ethyl levulinate: An ester with similar functional groups but derived from levulinic acid.

Uniqueness

Methyl 3-oxobutan-2-yl terephthalate is unique due to its specific ester configuration, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

1-O-methyl 4-O-(3-oxobutan-2-yl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C13H14O5/c1-8(14)9(2)18-13(16)11-6-4-10(5-7-11)12(15)17-3/h4-7,9H,1-3H3

InChI Key

QFFNOMDINVCFBT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)OC(=O)C1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of terphthalic acid monomethyl ester (1.0 g, 5 mmol), 3-hydroxy-butane-2-one (0.531 g, 6.8 mmol), 4-dimethylamino pyridine (1.27 g, 10 mmol), pyridine (0.79 g, 10 mmol) and EDCl.HCl (1.6 g, 8 mmol) was stirred in dry DMF (10 mL) over night under nitrogen atmosphere. The reaction mixture was poured into ice cold water and extracted with ethyl acetate (100 mL×2). The combined organic layers were washed with water (50 mL×2) and with brine, then dried over anhydrous sodium sulphate and concentrated. the obtained residue was purified by column chromatography using 3% ethyl acetate in hexane to obtain the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.531 g
Type
reactant
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
catalyst
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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